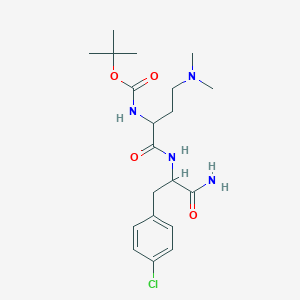![molecular formula C22H28ClN3O3 B7430593 N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide](/img/structure/B7430593.png)
N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPA belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being studied for their potential use in treating a variety of medical conditions.
作用机制
N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide is a selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in regulating pain, inflammation, and anxiety. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a variety of therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects in the body. For example, this compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models of stress and anxiety.
实验室实验的优点和局限性
One of the main advantages of N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide in lab experiments is its selectivity for FAAH, which allows researchers to study the effects of inhibiting this enzyme specifically. However, one limitation of this compound is its relatively low potency compared to other FAAH inhibitors, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide and other FAAH inhibitors. One area of interest is the potential use of these compounds in treating chronic pain, anxiety, and other medical conditions. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have greater therapeutic potential. Additionally, researchers are studying the role of endocannabinoids in a variety of physiological processes, which may lead to new insights into the therapeutic potential of FAAH inhibitors like this compound.
合成方法
The synthesis of N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide involves several steps, including the reaction of 4-acetamidophenol with 2-chloroethylamine hydrochloride, followed by the addition of 3-hydroxybutylamine and acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
科学研究应用
N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide has been studied extensively for its potential use in treating a variety of medical conditions, including chronic pain, anxiety, and inflammation. One of the main mechanisms of action of this compound is its ability to inhibit FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a variety of therapeutic effects.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c1-15(27)12-13-26(16(2)20-6-4-5-7-21(20)23)14-22(29)25-19-10-8-18(9-11-19)24-17(3)28/h4-11,15-16,27H,12-14H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPMOZYFMACHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(CC(=O)NC1=CC=C(C=C1)NC(=O)C)C(C)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-bromo-4-[[4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carbonyl]amino]benzoate](/img/structure/B7430519.png)
![5-bromo-4-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7430525.png)
![5-bromo-N-[(4-bromo-2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7430537.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B7430547.png)
![methyl (3S,4R)-1-[(6-carbamoyl-2-methylpyridin-3-yl)carbamoyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate](/img/structure/B7430555.png)
![N-(1,6-dimethyl-2-oxopyridin-3-yl)-1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]triazole-4-carboxamide](/img/structure/B7430558.png)
![Methyl 3-[[2-(2,6-dichlorophenyl)-1,3-thiazole-4-carbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B7430564.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7430568.png)
![2-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methoxy-4-nitroaniline](/img/structure/B7430574.png)
![Tert-butyl 5-[[1-[(4-methoxyphenyl)methyl]azetidine-2-carbonyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7430584.png)
![4-[3-(6-Acetylnaphthalen-2-yl)oxy-2-hydroxypropyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7430601.png)
![2-(difluoromethyl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-nitroaniline](/img/structure/B7430608.png)

